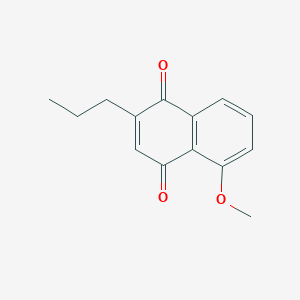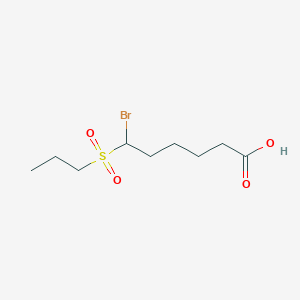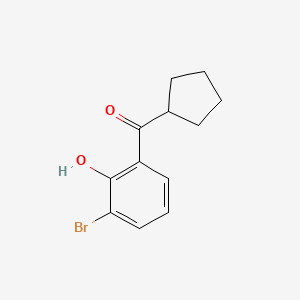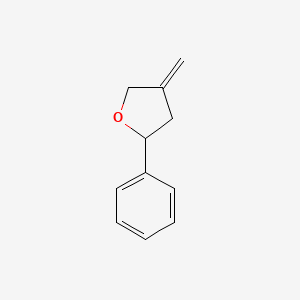
Oxirane, 2-ethenyl-2-methyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-buten-1-ol with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-ethenyl-2-methyl-, (2S)- may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve efficient and selective synthesis. These methods often involve continuous flow reactors to optimize reaction conditions and improve overall productivity.
化学反応の分析
Types of Reactions
Oxirane, 2-ethenyl-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring. These reactions may require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
Oxirane, 2-ethenyl-2-methyl-, (2S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
類似化合物との比較
Similar Compounds
Oxirane, 2-ethyl-2-methyl-: Similar in structure but with an ethyl group instead of an ethenyl group.
Oxirane, 2-ethynyl-2-methyl-: Contains an ethynyl group, leading to different reactivity and applications.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: Substituted with a methoxyphenoxy group, affecting its chemical properties and uses.
Uniqueness
Oxirane, 2-ethenyl-2-methyl-, (2S)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s specific structure allows for targeted modifications and the development of specialized materials and pharmaceuticals.
特性
| 86832-97-5 | |
分子式 |
C5H8O |
分子量 |
84.12 g/mol |
IUPAC名 |
(2S)-2-ethenyl-2-methyloxirane |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3/t5-/m0/s1 |
InChIキー |
FVCDMHWSPLRYAB-YFKPBYRVSA-N |
異性体SMILES |
C[C@@]1(CO1)C=C |
正規SMILES |
CC1(CO1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)



